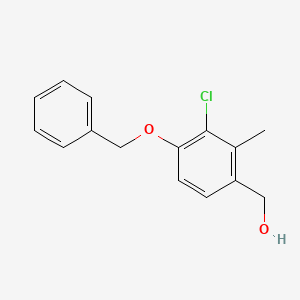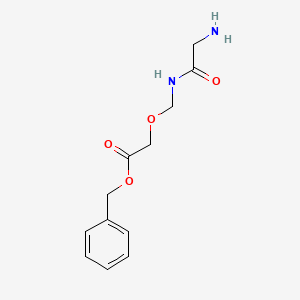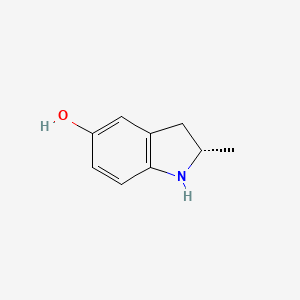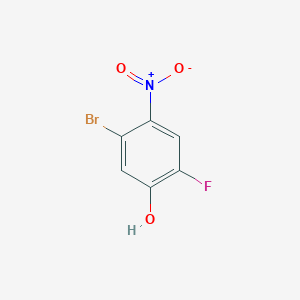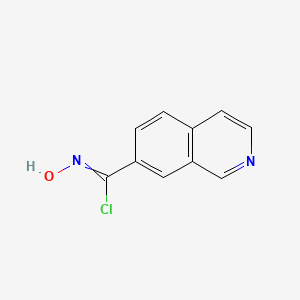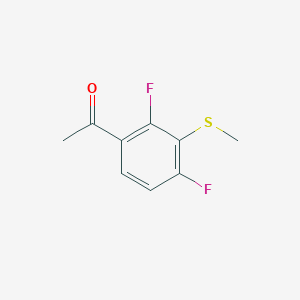
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone is an organic compound with the molecular formula C9H8F2OS and a molecular weight of 202.22 g/mol . This compound is characterized by the presence of two fluorine atoms and a methylthio group attached to a phenyl ring, along with an ethanone group. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone typically involves the reaction of 2,4-difluorothiophenol with an appropriate acetylating agent under controlled conditions . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: This compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone involves its interaction with specific molecular targets. The presence of fluorine atoms and the methylthio group can influence its binding affinity and reactivity with enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate certain biochemical processes through its unique chemical structure .
Vergleich Mit ähnlichen Verbindungen
1-(2,4-Difluoro-3-(methylthio)phenyl)ethanone can be compared with other similar compounds such as:
1-(2,4-Difluoro-3-(trifluoromethyl)phenyl)ethanone: This compound has a trifluoromethyl group instead of a methylthio group, which can significantly alter its chemical properties and reactivity.
1-(2,4-Difluoro-3-(methylthio)phenyl)propanone: This compound has a propanone group instead of an ethanone group, affecting its physical and chemical characteristics.
Eigenschaften
Molekularformel |
C9H8F2OS |
|---|---|
Molekulargewicht |
202.22 g/mol |
IUPAC-Name |
1-(2,4-difluoro-3-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8F2OS/c1-5(12)6-3-4-7(10)9(13-2)8(6)11/h3-4H,1-2H3 |
InChI-Schlüssel |
MCBSKMZHJYVVEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C(=C(C=C1)F)SC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


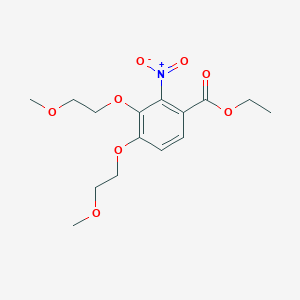
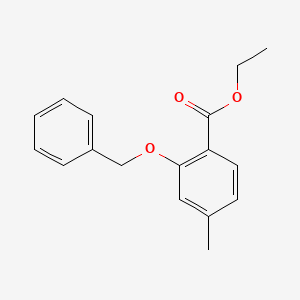
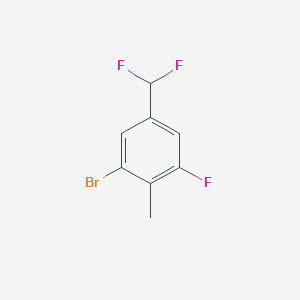
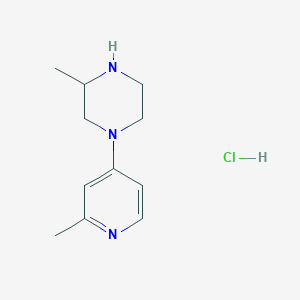

![Methyl (R)-2-[4-[[(trifluoromethyl)sulfonyl]oxy]phenyl]propanoate](/img/structure/B14025744.png)

